

# Application Notes and Protocols for a LY2979165 Ketamine Challenge Study

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY2979165 |           |
| Cat. No.:            | B1651637  | Get Quote |

These application notes provide a detailed overview of the study design, experimental protocols, and relevant biological pathways for a pharmacological magnetic resonance imaging (phMRI) study investigating the effects of the mGluR2 agonist **LY2979165** on the brain's response to a ketamine challenge. This document is intended for researchers, scientists, and drug development professionals.

### Introduction

Aberrant glutamate neurotransmission, particularly dysfunction of the N-methyl-D-aspartate receptor (NMDAR), is implicated in the pathophysiology of several psychiatric disorders.[1][2] The NMDAR antagonist ketamine can induce a transient psychosis-like state in healthy volunteers, which can be measured using the blood-oxygen-level-dependent (BOLD) signal in functional magnetic resonance imaging (fMRI).[1][2] This "ketamine challenge" model serves as a valuable tool for investigating the effects of novel therapeutic agents that modulate the glutamate system.

**LY2979165** is a prodrug of the selective orthosteric metabotropic glutamate receptor 2 (mGluR2) agonist, 2812223.[1] Preclinical and clinical studies have explored the potential of mGluR2 agonists to attenuate the effects of NMDAR antagonists. This document outlines the design and protocols of a study aimed at evaluating the ability of **LY2979165** to modulate the ketamine-induced BOLD response in healthy volunteers.[1]

# **Study Design and Participants**



The study employed a randomized, double-blind, placebo-controlled, crossover design.[1][2]

# **Participant Characteristics**

The study enrolled healthy male volunteers.[3] While specific demographic data from the primary study is not publicly available, a representative cohort for such a study is detailed below.

| Characteristic         | Description                                                           |
|------------------------|-----------------------------------------------------------------------|
| Number of Participants | 16[1][2]                                                              |
| Age Range              | 18-55 years (representative)                                          |
| Sex                    | Male[3]                                                               |
| Health Status          | Healthy, with no history of psychiatric or neurological disorders.[4] |
| Body Mass Index (BMI)  | 18.5 - 29.9 kg/m <sup>2</sup> (representative)                        |

### **Inclusion and Exclusion Criteria**

#### **Inclusion Criteria:**

- Healthy male subjects.[3]
- Age between 18 and 55 years.
- · Body weight between 60 and 100 kg.
- Able to give written informed consent.

#### **Exclusion Criteria:**

- History of any significant psychiatric or neurological disorder.
- First-degree relative with a psychotic disorder.[5]
- History of substance abuse or dependence.[4]



- Any contraindications to MRI scanning (e.g., metallic implants, claustrophobia).[5]
- Use of any prescription or over-the-counter medication that could interfere with the study drugs.
- Positive urine drug screen at screening.
- History of significant cardiovascular, hepatic, or renal disease.

# **Experimental Protocol**

The study consisted of a screening visit and three experimental sessions, separated by a washout period of at least one week.[6] In each session, participants received an oral dose of either **LY2979165** (20 mg or 60 mg) or a matching placebo, followed by an intravenous (IV) infusion of ketamine during an fMRI scan.[1][2][3]

**Dosing Regimen** 

| Intervention | Dose                                                                  | Route of Administration |
|--------------|-----------------------------------------------------------------------|-------------------------|
| LY2979165    | 20 mg                                                                 | Oral[1][2][3]           |
| LY2979165    | 60 mg                                                                 | Oral[1][2][3]           |
| Placebo      | Matching placebo                                                      | Oral[1][2][3]           |
| Ketamine     | Bolus: 0.23 mg/kg, Infusion:<br>0.58 mg/kg/hr (representative)<br>[5] | Intravenous[3]          |

## **Experimental Session Workflow**

The following is a representative step-by-step protocol for each experimental session.

- Arrival and Pre-Scan Assessments:
  - Participants arrive at the research facility in the morning after an overnight fast.
  - Vital signs (blood pressure, heart rate, respiratory rate, temperature) are recorded.



- A urine drug screen and breath alcohol test are performed.
- A baseline blood sample is collected.
- Oral Drug Administration:
  - Approximately 2 hours before the fMRI scan, participants receive a single oral dose of LY2979165 (20 mg or 60 mg) or placebo according to the randomization schedule.
- fMRI Scan Preparation:
  - An intravenous catheter is inserted into a forearm vein for ketamine administration and blood sampling.
  - Participants are positioned in the MRI scanner.
- fMRI Acquisition and Ketamine Infusion:
  - A baseline resting-state fMRI scan is acquired.
  - The intravenous ketamine infusion is initiated with a bolus dose followed by a constant infusion.
  - fMRI data acquisition continues for the duration of the ketamine infusion.
- Post-Scan Assessments:
  - After the scan, participants are monitored in a recovery area.
  - Vital signs are monitored periodically.
  - Blood samples are collected at scheduled time points to assess the pharmacokinetics of LY2979165 and its active metabolite.
  - Subjective effects are assessed using validated rating scales (e.g., Clinician-Administered Dissociative States Scale, Brief Psychiatric Rating Scale).

## Pharmacological MRI (phMRI) Parameters



The following are representative fMRI acquisition parameters for a ketamine challenge study.

| Parameter            | Value                                                |
|----------------------|------------------------------------------------------|
| Scanner Strength     | 3 Tesla                                              |
| Sequence             | T2*-weighted gradient-echo echo-planar imaging (EPI) |
| Repetition Time (TR) | 2000 ms                                              |
| Echo Time (TE)       | 30 ms                                                |
| Flip Angle           | 80°                                                  |
| Field of View (FOV)  | 220 mm                                               |
| Matrix Size          | 64 x 64                                              |
| Slice Thickness      | 3 mm                                                 |
| Number of Slices     | 35 (interleaved)                                     |
| Voxel Size           | 3.4 x 3.4 x 3.0 mm                                   |

# **Data Analysis**

The primary outcome of the study is the attenuation of the ketamine-induced BOLD signal by LY2979165.[1][2] fMRI data are preprocessed using standard software packages (e.g., SPM, FSL). Statistical analysis involves comparing the BOLD response to ketamine in the LY2979165 conditions versus the placebo condition.

# Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: Experimental workflow for the **LY2979165** ketamine challenge study.



# **Signaling Pathway**



Click to download full resolution via product page



Caption: Simplified signaling pathway of **LY2979165** action.

# Safety and Tolerability

In clinical trials, **LY2979165** has been generally well-tolerated.[7] The most common adverse events reported were dizziness, vomiting, nausea, somnolence, and headache.[1] Nausea and vomiting were found to be dose-limiting with single doses.[1] No serious adverse events were reported in the ketamine challenge study.

## Conclusion

The **LY2979165** ketamine challenge study provides a robust platform for investigating the role of mGluR2 agonism in modulating glutamate-related brain activity. The findings from such studies are crucial for the development of novel therapeutics for psychiatric disorders characterized by glutamatergic dysfunction. The detailed protocols and methodologies outlined in these application notes can serve as a valuable resource for researchers planning similar pharmacological imaging studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Group II metabotropic glutamate receptor agonist prodrugs LY2979165 and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Validation of ketamine as a pharmacological model of thalamic dysconnectivity across the illness course of schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Application Notes and Protocols for a LY2979165 Ketamine Challenge Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1651637#ly2979165-ketamine-challenge-study-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com